molecular formula C12H21NO5 B11729375 (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

Cat. No.: B11729375
M. Wt: 259.30 g/mol
InChI Key: UXXDARYIURDZSU-QMMMGPOBSA-N
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Description

Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Coupling: Formation of peptide bonds, resulting in dipeptides or longer peptide chains.

Scientific Research Applications

Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein structure and function through peptide synthesis.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound acts primarily as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4S)-4-amino-3-oxopentanoate: Lacks the Boc protecting group.

    Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is unique due to its combination of the Boc protecting group and the ethyl ester, making it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate

InChI

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1

InChI Key

UXXDARYIURDZSU-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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